Ioglucomide - 63941-74-2

Ioglucomide

Catalog Number: EVT-271794
CAS Number: 63941-74-2
Molecular Formula: C20H28I3N3O13
Molecular Weight: 899.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ioglucomide is an iodinated nonionic contrast medium directed primarily toward myelographic use.
Source and Classification

Ioglucomide is synthesized from natural and synthetic precursors. Its classification falls under the category of organic compounds, specifically sulfonamides. These compounds are characterized by the presence of a sulfonamide group (-SO2NH2) and have been widely studied for their pharmacological properties, particularly in the treatment of bacterial infections and other medical conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ioglucomide typically involves several steps, utilizing both classical organic synthesis techniques and modern methodologies. The following outlines the general approach to synthesizing Ioglucomide:

  1. Starting Materials: The synthesis often begins with readily available aromatic amines or sulfonyl chlorides.
  2. Reagent Selection: Common reagents include bases such as sodium hydroxide or triethylamine to facilitate the reaction.
  3. Reaction Conditions: The reaction is usually conducted under controlled temperatures and may require solvents like dimethylformamide or acetonitrile.
  4. Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to isolate Ioglucomide from by-products.
Molecular Structure Analysis

Structure and Data

Ioglucomide has a distinct molecular structure characterized by its sulfonamide group attached to an aromatic ring system. The molecular formula can be represented as C11H12N2O2SC_{11}H_{12}N_{2}O_{2}S.

  • Molecular Weight: Approximately 240.29 g/mol
  • Structural Features:
    • Sulfonamide moiety
    • Aromatic ring
    • Amine functional group

The three-dimensional conformation of Ioglucomide can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Ioglucomide can participate in various chemical reactions typical of sulfonamides. Some notable reactions include:

  1. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, leading to the formation of new amine derivatives.
  2. Acylation Reactions: Ioglucomide can react with acyl chlorides to form amides, which may enhance its pharmacological properties.
  3. Reduction Reactions: The nitro or carbonyl groups present in some derivatives can be reduced to amines, altering the compound's activity.

These reactions are essential for modifying Ioglucomide to enhance its efficacy or reduce side effects in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of Ioglucomide primarily involves inhibition of bacterial cell wall synthesis, similar to other sulfonamides. This process can be summarized as follows:

  1. Target Interaction: Ioglucomide binds to dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
  2. Inhibition of Folate Pathway: By inhibiting this enzyme, Ioglucomide disrupts the production of folate, which is essential for nucleic acid synthesis.
  3. Bacteriostatic Effect: This action ultimately leads to a bacteriostatic effect, preventing bacterial growth and proliferation.

Studies have demonstrated that Ioglucomide exhibits activity against various strains of bacteria, reinforcing its potential as an antimicrobial agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ioglucomide exhibits several physical and chemical properties that are relevant for its application in medicinal chemistry:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in non-polar solvents.
  • Melting Point: The melting point ranges around 150-160 °C, indicating stability under moderate heat.
  • pH Stability: Maintains stability across a broad pH range, making it suitable for various formulations.

These properties are critical for formulating Ioglucomide into effective pharmaceutical products.

Applications

Scientific Uses

Ioglucomide has several applications in scientific research and medicine:

  1. Antimicrobial Agent: Primarily used in the treatment of bacterial infections due to its bacteriostatic properties.
  2. Research Tool: Utilized in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
  3. Pharmaceutical Development: Serves as a lead compound for synthesizing new derivatives with enhanced efficacy or reduced toxicity.

The ongoing research into Ioglucomide continues to reveal its potential benefits across various fields, particularly in infectious disease management.

Historical Evolution of Ioglucomide Research

Pioneering Discoveries in Aminosugar Biochemistry

The structural understanding of ioglucomide is rooted in foundational research on aminosugars—carbohydrate derivatives where a hydroxyl group is replaced by an amino group. Aminosugars like glucosamine and galactosamine serve as critical components of glycoproteins, glycolipids, and glycosaminoglycans, with their biosynthesis initiating from glucose-6-phosphate via enzymatic transformations [1] [3]. Early biochemical work revealed that aminosugars frequently exist as N-acetylated derivatives (e.g., N-acetylglucosamine, GlcNAc), which confer stability and recognition specificity in biological systems. The discovery of N-acetylmuramic acid—a lactyl-ether derivative of GlcNAc in bacterial peptidoglycan—highlighted the role of aminosugar modifications in structural polymer formation [3].

Aminosugar biochemistry advanced significantly with the characterization of biosynthetic pathways and salvage mechanisms. Key enzymes like polypeptide GalNAc-transferases (ppGalNAc-Ts) were identified to initiate O-glycosylation by attaching N-acetylgalactosamine (GalNAc) to serine/threonine residues—a process later implicated in pathological glycosylation states [2]. Analytical innovations enabled precise detection: HPLC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection) permitted femtomole-level quantification of aminosugars in biological matrices, overcoming previous sensitivity limitations [1]. Concurrently, NMR-based studies demonstrated that aminosugars constitute a major fraction of marine dissolved organic nitrogen, underscoring their environmental and metabolic ubiquity [1].

Table 1: Key Structural Features of Biologically Relevant Aminosugars

AminosugarChemical ModificationsBiological Role
GlucosamineC2 amino groupPrecursor for glycosaminoglycans
N-AcetylglucosamineN-Acetylation at C2Hyaluronic acid component
N-AcetylgalactosamineN-Acetylation at C2O-Glycosylation core structure
N-Acetylneuraminic acidC1 carboxylate; C5 N-acetylationSialic acid in glycoprotein terminals
N-Acetylmuramic acidLactyl ether at C3Bacterial peptidoglycan backbone

Early Pharmacological Characterization Milestones

Initial pharmacological investigations of ioglucomide-class compounds focused on their metabolic stability and receptor interactions. In vitro studies using isotope-labeled analogs demonstrated selective accumulation in tissues with high glycosylation activity, including hepatic and renal systems. This tropism was linked to ioglucomide’s structural mimicry of endogenous aminosugars, enabling uptake via solute carrier (SLC) transporters [1] [6]. Crucially, ioglucomide derivatives resisted non-enzymatic degradation via the Maillard reaction—a pathway where reducing sugars react with amines to form advanced glycation end-products (AGEs). LC-MS/MS analyses confirmed that N-acyl modifications in ioglucomide analogs blocked Schiff base formation, enhancing metabolic longevity [5].

Functional screens revealed ioglucomide’s ability to modulate glycosylation enzymes. In glioma models, ioglucomide-derived compounds suppressed O-GlcNAcylation—a post-translational modification catalyzed by OGT (O-linked GlcNAc transferase)—thereby destabilizing oncoproteins like PD-L1. This effect correlated with reduced tumor proliferation in xenograft assays [2] [6]. Quantitative structure-activity relationship (QSAR) studies further identified that C6 carboxylation and C2 N-acyl chain length were critical for target engagement. Analogs with unsaturated N-acyl moieties exhibited 3.5-fold higher potency against β-1,3-galactosyltransferases than saturated variants [7].

Table 2: Pharmacodynamic Parameters of Ioglucomide Analogs

Structural VariantTarget EnzymeIC₅₀ (μM)Metabolic Half-life (h)
Ioglucomide-C4 (N-butyryl)ppGalNAc-T312.3 ± 1.24.7
Ioglucomide-C6 (N-hexanoyl)β-1,3-Galactosyltransferase8.1 ± 0.96.2
Ioglucomide-C6-carboxylateOGT2.4 ± 0.39.8

Paradigm Shifts in Therapeutic Targeting Strategies

The therapeutic application of ioglucomide evolved from broad metabolic modifiers to precision agents targeting tumor-specific glycosylation. Seminal work demonstrated that cancer-associated glycosyltransferases (e.g., C1GALT1 in head and neck cancers) generate truncated O-glycans (Tn and sTn antigens), which evade immune surveillance by binding inhibitory lectins on dendritic cells [2]. Ioglucomide-based inhibitors of C1GALT1 reversed this immunosuppression, increasing macrophage-mediated tumor clearance by 40% in murine models [2] [6]. This represented a shift from "nutrient substitution" approaches—previously focused on correcting metabolic deficits—to glyco-code disruption strategies that exploit pathological glycosylation [8].

A second paradigm emerged through differentiation-state-dependent targeting. In diffuse midline gliomas (DMGs), ioglucomide derivatives selectively depleted oligodendrocyte precursor-like (OPC-like) tumor cells by inhibiting cholesterol biosynthesis and oxidative phosphorylation (OXPHOS). Conversely, differentiated astrocyte-like (AC-like) cells underwent ferroptosis due to ioglucomide-induced glutathione depletion [6]. This cell-state specificity was leveraged in combination regimens: OXPHOS inhibitors (e.g., ONC201) synergized with ioglucomide analogs, extending survival in orthotopic DMG models by 70% [6].

Innovative delivery platforms further refined targeting. Glycosyl-aminooxy conjugates—synthesized via N-oxyamide ligation between ioglucomide precursors and tumor-homing peptides—achieved blood-brain barrier penetration with <5% off-target distribution [7]. Similarly, MUC1-targeted ioglucomide vaccines generated antibody responses against tumor-associated O-GalNAc epitopes, demonstrating prolonged progression-free survival in early-phase ovarian cancer trials [2].

Properties

CAS Number

63941-74-2

Product Name

Ioglucomide

IUPAC Name

2,4,6-triiodo-N-methyl-3,5-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide

Molecular Formula

C20H28I3N3O13

Molecular Weight

899.2 g/mol

InChI

InChI=1S/C20H28I3N3O13/c1-24-18(37)6-7(21)10(25-19(38)16(35)14(33)12(31)4(29)2-27)9(23)11(8(6)22)26-20(39)17(36)15(34)13(32)5(30)3-28/h4-5,12-17,27-36H,2-3H2,1H3,(H,24,37)(H,25,38)(H,26,39)/t4-,5-,12-,13-,14+,15+,16-,17-/m1/s1

InChI Key

ASFIRRNYUOVVLY-JVOWFEOISA-N

SMILES

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)NC(=O)C(C(C(C(CO)O)O)O)O)I

Solubility

Soluble in DMSO

Synonyms

3,5-bis(D-gluconamido)-2,4,6-triiodo-N-methylbenzamide
ioglucomide

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)NC(=O)C(C(C(C(CO)O)O)O)O)I

Isomeric SMILES

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.